N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine
Description
N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring conjugated to a benzyl group and a pyrano-pyridine moiety, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-4-16(5-3-1)14-23-9-6-18(7-10-23)22-19-12-17-15-24-11-8-20(17)21-13-19/h1-5,12-13,18,22H,6-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUELHXKUQKYFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC3=C(CCOC3)N=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring followed by the introduction of the benzyl group. The pyrano-pyridine moiety is then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, where halogenated reagents can introduce new substituents. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interaction with biological systems is of interest, particularly in understanding its potential as a pharmacological agent.
Medicine: Research is ongoing into its potential therapeutic uses, including its efficacy and safety as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets within biological systems. It acts as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine. This action is mediated through its binding to and modulation of monoamine transporters, influencing synaptic transmission and neuronal activity .
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine can be compared to similar compounds such as:
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Shares structural similarities but differs in the heterocyclic ring, affecting its chemical reactivity and biological activity.
N′-(1-benzylpiperidin-4-yl)acetohydrazide: Another related compound with different functional groups, leading to varied applications and properties. These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resultant properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
